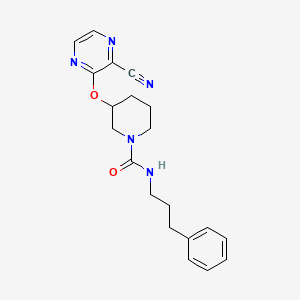

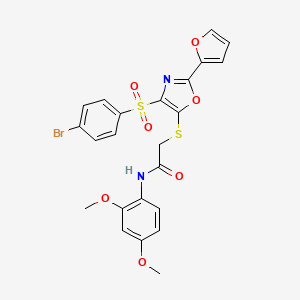

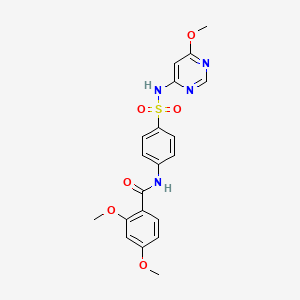

![molecular formula C17H15ClFN5O2S2 B2519114 N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223767-97-2](/img/structure/B2519114.png)

N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex molecule that appears to be a derivative of thiazolo[4,5-d]pyrimidinone. While the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and characterization of related compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyrimidinone derivatives is described in the first paper, where N-aryl-2-chloroacetamides serve as doubly electrophilic building blocks for the formation of ring-annulated products . The process involves the elimination of by-products such as aniline or 2-aminobenzothiazole, leading to acceptable product yields. Although the specific compound of interest is not mentioned, the general method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Analytical and spectral studies, along with single-crystal X-ray data, have been used to confirm the structure of reaction products similar to the compound of interest . These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds. For the compound , similar analytical methods would likely be employed to ascertain its structure.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide. However, the synthesis of related compounds involves reactions such as the formation of hydrazinyl acetamide derivatives, which suggests that the compound of interest may also be reactive towards nucleophiles and could participate in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not directly reported in the provided papers. However, based on the properties of similar compounds, it can be inferred that the compound would exhibit characteristics typical of heterocyclic compounds, such as a certain degree of solubility in organic solvents, potential for intermolecular interactions due to the presence of heteroatoms, and a defined melting point range. The presence of halogens in the compound suggests it could be more reactive in certain chemical reactions .

Applications De Recherche Scientifique

Metabolic Stability and Structural Analyses

- The chemical structure and activity relationship studies of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors revealed the exploration of 6,5-heterocycles to improve metabolic stability. A compound structurally related to N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide was analyzed for its in vitro and in vivo inhibition efficacy and metabolic deacetylation resistance, showcasing the importance of structural modifications in enhancing drug stability and activity (Stec et al., 2011).

Synthesis and Anti-inflammatory Activity

- Research into the synthesis of novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide demonstrated significant anti-inflammatory activity. This study provides insights into the therapeutic potential of such compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Antimicrobial Activity

- The development of thienopyrimidine linked rhodanine derivatives, incorporating the core structure of N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, showed promising antimicrobial potency against various bacterial strains. This highlights the compound's potential application in developing new antibacterial agents (Kerru et al., 2019).

Propriétés

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFN5O2S2/c18-11-7-10(1-2-12(11)19)21-13(25)8-24-9-20-15-14(16(24)26)28-17(22-15)23-3-5-27-6-4-23/h1-2,7,9H,3-6,8H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUGZSOXLPZQEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

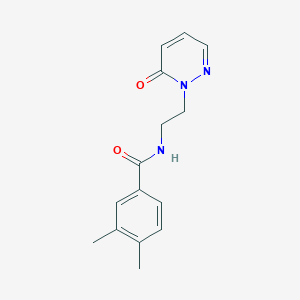

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2519038.png)

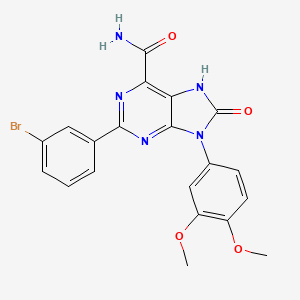

![2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519044.png)

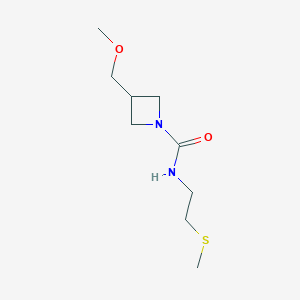

![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2519049.png)

![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519052.png)

![4-Amino-1-cyclopentyl-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2519053.png)